molecular formula C21H36O10 B2773281 Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside CAS No. 88700-35-0

Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside

Cat. No.: B2773281
CAS No.: 88700-35-0
M. Wt: 448.5 g/mol
InChI Key: RVQFSOHDFFWTLD-ZZUMIZGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a bicyclic heptane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the introduction of the bicyclic heptane moiety. Common reagents used in these reactions include protecting groups such as TBDMS (tert-butyldimethylsilyl) and reagents like trifluoroacetic acid for deprotection.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (lithium aluminium hydride) for reduction, and halogenating agents like SOCl2 (thionyl chloride) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the bicyclic heptane moiety play crucial roles in its binding to target molecules and its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxyphenylacetic acid: A compound with similar hydroxyl groups but a different overall structure.

    Isomucronulatol: A flavonoid with hydroxyl groups and potential biological activity.

    D-(+)-Ribono-1,4-lactone: A compound with a similar oxane ring structure.

Uniqueness

What sets Borneol7-O-[beta-D-apiofuranosyl-(1-->6)]-beta-D-glucopyranoside apart is its unique combination of hydroxyl groups and the bicyclic heptane moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

88700-35-0

Molecular Formula

C21H36O10

Molecular Weight

448.5 g/mol

IUPAC Name

(3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C21H36O10/c1-19(2)10-4-5-20(19,3)12(6-10)31-17-15(25)14(24)13(23)11(30-17)7-28-18-16(26)21(27,8-22)9-29-18/h10-18,22-27H,4-9H2,1-3H3/t10-,11?,12+,13+,14-,15+,16-,17-,18+,20+,21+/m0/s1

InChI Key

RVQFSOHDFFWTLD-ZZUMIZGVSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C[C@H]2O[C@H]3[C@@H]([C@H]([C@@H](C(O3)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)O)O)O

SMILES

CC1(C2CCC1(C(C2)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O)C)C

Canonical SMILES

CC1(C2CCC1(C(C2)OC3C(C(C(C(O3)COC4C(C(CO4)(CO)O)O)O)O)O)C)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.